molecular formula C9H17NOS B12936171 3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol

3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol

Cat. No.: B12936171
M. Wt: 187.30 g/mol
InChI Key: DZXNQFOWCWUZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol is a compound that features a cyclopentanol ring substituted with a thietan-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloromethylcyclopentanol with thietan-3-ylamine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Another method involves the ring expansion of thiiranes and thietanes. This process includes the nucleophilic ring-opening of thiiranes followed by cyclization to form the thietane ring .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate the effects of thietane-containing molecules on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopentan-1-ol: Similar in structure but lacks the thietan-3-ylamino group.

    Thietan-3-ylamine: Contains the thietane ring but lacks the cyclopentanol moiety.

    Cyclopentanol: The parent compound without any substitutions.

Uniqueness

3-((Thietan-3-ylamino)methyl)cyclopentan-1-ol is unique due to the presence of both the cyclopentanol and thietan-3-ylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

3-[(thietan-3-ylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C9H17NOS/c11-9-2-1-7(3-9)4-10-8-5-12-6-8/h7-11H,1-6H2

InChI Key

DZXNQFOWCWUZHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CNC2CSC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.